3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C19H17FN4O4 and its molecular weight is 384.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, has explored their crystal structures, revealing extensive hydrogen bonding and one-dimensional network formation through short contacts. These findings contribute to the understanding of molecular interactions and structural stability, which are crucial for designing compounds with desired physical and chemical properties (Ullah & Altaf, 2014).
Photophysical Properties
Studies on the photochemistry of related fluoroquinolones, such as ciprofloxacin, have examined their behavior under irradiation, including processes like substitution, decarboxylation, and defluorination. This research provides valuable insights into the stability and reactivity of fluorinated compounds upon exposure to light, which is relevant for the development of photosensitive drugs and materials (Mella, Fasani, & Albini, 2001).
Catalytic Activity
The synthesis and application of novel nanomagnetic reusable catalysts, such as Fe3O4-SA-PPCA for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrate the potential for related compounds to be utilized in catalysis, enhancing the efficiency of chemical reactions and contributing to the development of sustainable and reusable catalytic systems (Ghorbani-Choghamarani & Azadi, 2015).
Antibacterial Activity
The exploration of quinazoline derivatives for their antibacterial properties, as seen in the study of 2,4-diaminoquinazoline series, highlights the pharmaceutical potential of structurally related compounds in combating bacterial infections. Such research paves the way for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Odingo et al., 2014).
Synthesis and Drug Development
Research on the synthesis and evaluation of novel quinolone derivatives, including their pharmacological properties, emphasizes the importance of structural modifications in enhancing drug efficacy and safety. This area of study is crucial for the development of new therapeutic agents with improved performance and reduced side effects (Sheu et al., 1998).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It is known that the substitution at the n-terminal of similar compounds, such as 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, by a heterocyclic ring plays a dominant role in their antiproliferative activity .
Biochemical Pathways
Similar compounds have been found to inhibit the enzyme acetylcholinesterase (ache), which is used for the treatment of alzheimer’s disease .
Pharmacokinetics
The design and development of new drugs with potential antimicrobial activity often consider pharmacokinetic differences .
Result of Action
Similar compounds have shown potent antiproliferative activity on all the carcinoma cells tested .
Action Environment
It is known that the chemical properties, disposition, and biological activities of drugs can be altered by various factors, including the presence of fluorine atom substitution .
Eigenschaften
IUPAC Name |
6-fluoro-3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4/c20-13-3-4-16-15(10-13)18(26)24(19(27)21-16)14-5-8-22(9-6-14)17(25)12-2-1-7-23(28)11-12/h1-4,7,10-11,14H,5-6,8-9H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCISOGEAAQHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=C[N+](=CC=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.